molecular formula C22H33ClN2O B1623808 Erocainide CAS No. 85750-38-5

Erocainide

Cat. No.: B1623808
CAS No.: 85750-38-5
M. Wt: 377.0 g/mol
InChI Key: BURFYXOPVVMBNO-JZYPHBBUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Erocainide can be synthesized through a series of chemical reactions involving the combination of specific organic compounds. The synthesis typically involves the reaction of a substituted aniline with a chloroacetyl chloride, followed by further chemical modifications to introduce the necessary functional groups .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Erocainide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Erocainide has several applications in scientific research:

Mechanism of Action

Erocainide exerts its effects by blocking voltage-gated sodium channels in cardiac cells. This action stabilizes the neuronal membrane and inhibits the ionic fluxes required for the initiation and conduction of impulses. By doing so, this compound decreases excitability, conduction velocity, and automaticity in cardiac tissues, thereby managing irregular heartbeats .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific molecular structure, which provides a distinct pharmacokinetic profile and therapeutic efficacy. Its ability to manage both atrial and ventricular arrhythmias sets it apart from some other antiarrhythmic agents .

Properties

IUPAC Name

3-[(E)-[(2E)-2-[(4-chlorophenyl)methylidene]cyclohexylidene]amino]oxy-N,N-di(propan-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33ClN2O/c1-17(2)25(18(3)4)14-7-15-26-24-22-9-6-5-8-20(22)16-19-10-12-21(23)13-11-19/h10-13,16-18H,5-9,14-15H2,1-4H3/b20-16+,24-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURFYXOPVVMBNO-JZYPHBBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCON=C1CCCCC1=CC2=CC=C(C=C2)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCCO/N=C/1\CCCC\C1=C/C2=CC=C(C=C2)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801024693
Record name (E)-2-(p-Chlorobenzylidene)cyclohexanone (E)-o-(3-(diisopropylamino)propyl)-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85750-38-5
Record name Erocainide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085750385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-2-(p-Chlorobenzylidene)cyclohexanone (E)-o-(3-(diisopropylamino)propyl)-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EROCAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ9QI3Q1LT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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